N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H19N3O4S2 and its molecular weight is 477.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Activity of Derivatives : N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide derivatives have shown promising results in anticancer research. Specifically, certain derivatives were found to exhibit potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
- Dual Enzyme Inhibition : Derivatives of N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical in nucleotide biosynthesis. This research is significant for developing new treatments for various cancers (Gangjee et al., 2008).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : This chemical compound is a crucial intermediate in synthesizing various heterocyclic compounds with potential biological activity. Its utility in synthesizing pyrimidine and pyridazine derivatives, which are analogs of nitrogen-containing bases, has been explored (Aniskova, Grinev, & Yegorova, 2017).
Microtubule Targeting in Cancer Cells
- Microtubule Targeting Agents : Certain 4-substituted derivatives of this compound have been synthesized and evaluated as microtubule targeting agents, showing efficacy against multidrug-resistant cancer cells. This research is pivotal for developing new cancer therapies (Devambatla et al., 2016).
Synthesis of Antinociceptive and Anti-Inflammatory Compounds
- Antinociceptive and Anti-inflammatory Properties : Some derivatives of N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research contributes to the development of new pain management and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)-2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide , also known as F1441-0714 , is the p52 NF-κB subunit and the androgen receptor (AR) . These targets play a crucial role in the growth and progression of prostate cancer cells, even under low androgen levels or in the absence of androgen .
Mode of Action
F1441-0714: interacts with its targets by inhibiting the interaction between the p52 NF-κB subunit and the androgen receptor (AR) . This action results in the abrogation of nuclear translocation of p52 and phosphorylated AR (ser81), leading to decreased AR transcriptional activity .
Biochemical Pathways
The interaction of F1441-0714 with its targets affects the NF-κB signaling pathway and the androgen receptor signaling pathway . The downstream effects include a reduction in the levels of p21 (WAF/CIP1), a direct AR targeted gene whose expression correlates with androgen stimulation and mitogenic proliferation in prostate cancer .
Result of Action
The molecular and cellular effects of F1441-0714’s action include decreased prostate-specific antigen (PSA) mRNA levels in prostate cancer cells, indicating decreased AR transcriptional activity . Additionally, there is a reduction in the levels of p21 (WAF/CIP1), which directly correlates with androgen stimulation and mitogenic proliferation in prostate cancer .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S2/c1-15-9-10-19(31-15)18-13-32-22-21(18)23(29)27(16-6-3-2-4-7-16)24(26-22)33-14-20(28)25-12-17-8-5-11-30-17/h2-11,13H,12,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRNNXDVOFROJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
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